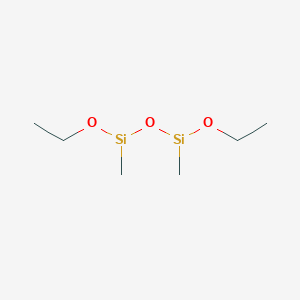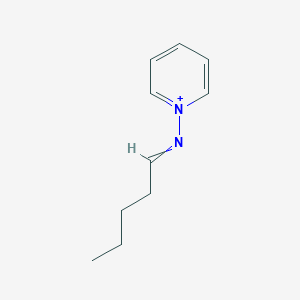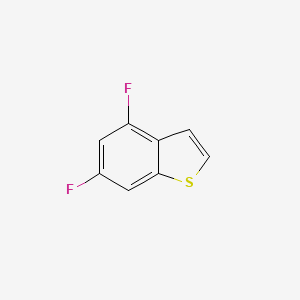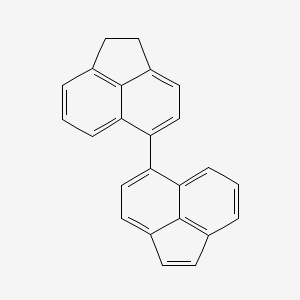![molecular formula C25H26O2Si B14207566 4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one CAS No. 917607-30-8](/img/structure/B14207566.png)
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a dihydroindenone core. This compound is of interest in organic synthesis due to its stability and reactivity, particularly in the context of protecting group chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane . The general reaction scheme is as follows:
Starting Material: The synthesis begins with 2,3-dihydro-1H-inden-1-one.
Protection Step: The hydroxyl group is protected by reacting with tert-butyldiphenylsilyl chloride in the presence of a base.
Product Formation: The final product, this compound, is obtained after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques suitable for industrial scales, such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dihydroindenone core.
Substitution: The TBDPS group can be selectively removed or substituted under acidic or fluoride ion conditions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide in acetic acid can be used for oxidation reactions.
Reduction: Sodium borohydride in methanol is commonly used for reduction reactions.
Substitution: The TBDPS group can be removed using tetrabutylammonium fluoride (TBAF) or other fluoride sources.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one is used in various scientific research applications, including:
Organic Synthesis: It serves as a protecting group for hydroxyl functionalities, allowing for selective reactions in complex molecules.
Medicinal Chemistry: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Material Science: It may be used in the development of new materials with specific properties due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one exerts its effects is primarily through its role as a protecting group. The TBDPS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective deprotection under specific conditions, such as treatment with fluoride ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but with different steric and electronic properties.
tert-Butyldimethylsilyloxyacetaldehyde: Used in synthetic glycobiology and other organic synthesis applications.
Uniqueness
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one is unique due to the increased steric bulk provided by the diphenyl groups, which offers enhanced stability towards acidic and nucleophilic conditions compared to other silyl protecting groups .
Eigenschaften
CAS-Nummer |
917607-30-8 |
|---|---|
Molekularformel |
C25H26O2Si |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
4-[tert-butyl(diphenyl)silyl]oxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C25H26O2Si/c1-25(2,3)28(19-11-6-4-7-12-19,20-13-8-5-9-14-20)27-24-16-10-15-21-22(24)17-18-23(21)26/h4-16H,17-18H2,1-3H3 |
InChI-Schlüssel |
AOYVTKWIUMZOHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC4=C3CCC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14207484.png)

![Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]-](/img/structure/B14207486.png)
![1,1'-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene](/img/structure/B14207494.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide](/img/structure/B14207495.png)
![N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide](/img/structure/B14207500.png)


![Methyl 3-{3-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B14207529.png)
![N-[(3S)-2,6-dioxooxan-3-yl]benzamide](/img/structure/B14207535.png)
![3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide](/img/structure/B14207540.png)


![Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane](/img/structure/B14207559.png)
